Crystallographic Differentiation: Aroyl‑Ring Disorder Unique to the 2‑Chlorobenzoyl Derivative Among Halobenzoyl Congeners
In a systematic single‑crystal X‑ray diffraction study of six 1‑aroyl‑4‑(4‑methoxyphenyl)piperazines, the 2‑chlorobenzoyl derivative (III) uniquely displays disorder of the aroyl ring over two sets of atomic sites with refined occupancies of 0.942(2) and 0.058(2). In contrast, the 2‑fluorobenzoyl (II), 2‑bromobenzoyl (IV), and 2‑iodobenzoyl (V) analogues are fully ordered and isomorphous with one another. This disorder is attributed to the specific steric and electronic profile of the ortho‑chlorine atom and has direct consequences for hydrogen‑bonding patterns: in (III), a combination of two C–H···π(arene) hydrogen bonds links molecules into sheets, whereas the 2‑fluoro analogue forms chains of rings via C–H···O hydrogen bonds reinforced by π–π stacking [1].
| Evidence Dimension | Aroyl ring occupancy / disorder in crystal structure |
|---|---|
| Target Compound Data | Disordered over two sites; occupancies 0.942(2) and 0.058(2) |
| Comparator Or Baseline | 2‑F analogue (II): fully ordered. 2‑Br (IV) and 2‑I (V) analogues: fully ordered, isomorphous |
| Quantified Difference | Target compound uniquely disordered; all other 2‑halobenzoyl analogues fully ordered |
| Conditions | Single‑crystal X‑ray diffraction at 293 K; 1‑aroyl‑4‑(4‑methoxyphenyl)piperazine series |
Why This Matters
For procurement decisions in solid‑state chemistry or co‑crystal design, this unique disorder and distinct supramolecular assembly pattern mean that the 2‑Cl derivative cannot be replaced by any other 2‑halobenzoyl analog without fundamentally altering the crystal packing and material properties of the resulting compound.
- [1] Mahesha; Naveen, S.; Lokanath, N. K.; Yathirajan, H. S.; Abdoh, M.; Glidewell, C. Six 1‑aroyl‑4‑(4‑methoxyphenyl)piperazines: similar molecular structures but different patterns of supramolecular assembly. Acta Crystallogr. E 2019, 75, 1231–1238. DOI: 10.1107/S2056989019010383. View Source
